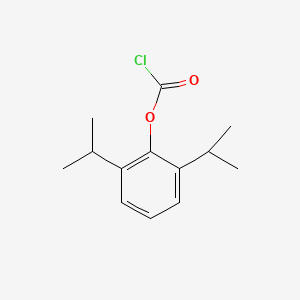

2,6-diisopropylphenyl chloroformate

Description

2,6-Diisopropylphenyl chloroformate (CAS 7693-49-4) is an aryl chloroformate ester with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.73 g/mol . It is characterized by a bulky 2,6-diisopropylphenyl group attached to a chloroformate (ClCO-O-) moiety. This compound is commercially available with a purity of ≥95% and is primarily employed as a reagent in organic synthesis, particularly for introducing the sterically hindered 2,6-diisopropylphenyl group into target molecules . For instance, it has been utilized to synthesize antimicrobial imidazolium salts, such as N(2,6-diisopropylphenyl)imidazolium chloride, which exhibit potent activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MIC) < 0.6 μg/mL .

Properties

CAS No. |

7693-49-4 |

|---|---|

Molecular Formula |

C13H17ClO2 |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] carbonochloridate |

InChI |

InChI=1S/C13H17ClO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-13(14)15/h5-9H,1-4H3 |

InChI Key |

OCXOOAMLBGDWQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-diisopropylphenyl chloroformate involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2,6-Di(propan-2-yl)phenol with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

2,6-diisopropylphenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiolates.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-Di(propan-2-yl)phenol and hydrochloric acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity allows for potential modifications under appropriate conditions.

Common reagents and conditions used in these reactions include bases like pyridine, solvents such as dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carbamates, esters, and thiolates, depending on the nucleophile used.

Scientific Research Applications

2,6-diisopropylphenyl chloroformate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It may be involved in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diisopropylphenyl chloroformate involves its reactivity with nucleophiles. The carbonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The bulky 2,6-diisopropylphenyl group introduces significant steric hindrance, which can slow nucleophilic substitution reactions compared to the smaller, more flexible cyclopentyl group .

- Solubility: The aromatic structure of 2,6-diisopropylphenyl chloroformate likely reduces its solubility in polar solvents relative to cyclopentyl chloroformate, which has a non-aromatic, aliphatic framework.

- Purity : Both compounds are available in high purity (≥95–97.5%), ensuring reliability in synthetic applications .

Research Findings and Implications

- Antimicrobial Derivatives : Derivatives of 2,6-diisopropylphenyl chloroformate, such as N(2,6-diisopropylphenyl)imidazolium chloride, demonstrate superior antimicrobial activity compared to analogues with less bulky substituents (e.g., mesityl group), highlighting the critical role of steric bulk in biological efficacy .

- Synthetic Versatility : Cyclopentyl chloroformate’s compact structure enables rapid reaction kinetics, making it ideal for high-throughput syntheses, whereas 2,6-diisopropylphenyl chloroformate is reserved for specialized applications requiring steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.